molecular formula C10H9ClOS B3051016 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one CAS No. 30484-10-7

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Cat. No. B3051016
CAS RN: 30484-10-7
M. Wt: 212.7 g/mol
InChI Key: IFQZQOUBWXDUSP-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the CAS Number: 30484-10-7 . It has a molecular weight of 212.7 and is typically in powder form .


Synthesis Analysis

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves several steps . It starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups . This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound . The compound is then hydrolyzed in the presence of alkali, and acidified . In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride . Finally, a Friedel-Crafts acylation reaction is carried out under the action of Lewis acid to perform intramolecular cyclization, and tosyl groups are removed to obtain the target product .


Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-3,4-dihydro-1-benzothiepin-5 (2H)-one . The InChI code is 1S/C10H9ClOS/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 212.7 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Research

Material Science and Surface Chemistry

Pharmacology and Toxicology

Chemical Education and Training

Industrial Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZQOUBWXDUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506462
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

CAS RN

30484-10-7
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 2
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 3
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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